3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
This compound is a mouthful, but its structure is intriguing. Let’s break it down:
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3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid: is a complex molecule with a fused imidazole and pyrazine ring system. The presence of the keto group (3-oxo) suggests potential reactivity.
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2,2,2-trifluoroacetic acid: is a strong organic acid containing three fluorine atoms. It’s often used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes::
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Imidazole-Pyrazine Fusion: : The core structure forms by fusing an imidazole ring with a pyrazine ring. This can be achieved through cyclization reactions using appropriate precursors.
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Trifluoroacetylation: : The trifluoroacetic acid moiety is introduced via acylation reactions. For example, reacting the core structure with trifluoroacetic anhydride or trifluoroacetyl chloride.
- Large-scale production typically involves stepwise synthesis, purification, and isolation. Precise conditions depend on the specific synthetic route chosen.
Chemical Reactions Analysis
Oxidation: The keto group (3-oxo) can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the keto group yields the corresponding alcohol.
Substitution: The trifluoroacetic acid group can participate in nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acyl chlorides (for acylation), and strong acids (for hydrolysis).
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it target specific receptors or enzymes?
Chemistry: Explore its reactivity in various transformations.
Biology: Study its impact on cellular processes.
Mechanism of Action
Targets: Identify molecular targets (enzymes, proteins) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related molecules.
Similar Compounds: Explore other imidazole/pyrazine derivatives.
Properties
Molecular Formula |
C13H20F3N3O5 |
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Molecular Weight |
355.31 g/mol |
IUPAC Name |
3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H19N3O3.C2HF3O2/c1-11(2,9(15)16)7-13-6-8-5-12-3-4-14(8)10(13)17;3-2(4,5)1(6)7/h8,12H,3-7H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1 |
InChI Key |
FHYNBAXMXSTRBT-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(CN1C[C@@H]2CNCCN2C1=O)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(CN1CC2CNCCN2C1=O)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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